Semisynthetic, broad-spectrum antibiotic derivative of cephalexin.
Cefaclor anhydrous is a Cephalosporin Antibacterial.
Cefaclor is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefaclor Anhydrous is the anhydrous form of cefaclor, a beta-lactam, second-generation cephalosporin with antibacterial activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
Cefaclor monohydrate
CAS No.: 70356-03-5
Cat. No.: VC20746949
Molecular Formula: C15H14ClN3O4S
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70356-03-5 |
---|---|
Molecular Formula | C15H14ClN3O4S |
Molecular Weight | 367.8 g/mol |
IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 |
Standard InChI Key | QYIYFLOTGYLRGG-GPCCPHFNSA-N |
Isomeric SMILES | C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl |
SMILES | C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |
Canonical SMILES | C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
Melting Point | 327 °C |
Chemical Properties and Identification
Chemical Identification and Nomenclature
Cefaclor monohydrate is identified by specific chemical parameters that distinguish it within the cephalosporin family:
Parameter | Value |
---|---|
CAS Number | 70356-03-5 |
Chemical Name | Cefaclor monohydrate |
Molecular Formula | C15H16ClN3O5S |
Molecular Weight | 385.82 |
MDL Number | MFCD00071999 |
FDA UNII | 69K7K19H4L |
Several synonyms exist for this compound in clinical and pharmaceutical literature, including Ceclor, Keflor, Alfatil, Panacef, Cefactor, Raniclor, Distaclor, Muco-panoral, and Cefaclor USP .
Physical Properties
The physical characteristics of cefaclor monohydrate significantly influence its pharmaceutical formulation, stability profile, and clinical applications:
Property | Description |
---|---|
Physical Form | Solid |
Appearance | White to Light Beige |
Melting Point | >180°C (with decomposition) |
Solubility | Slightly soluble in water, practically insoluble in methanol and methylene chloride |
Storage Requirements | Keep in dark place, inert atmosphere, 2-8°C |
These properties have direct implications for formulation strategies and stability considerations in pharmaceutical development .
Historical Development
Cefaclor monohydrate was discovered by Eli Lilly & Co. in 1976 during research aimed at improving synthetic procedures for cephalexin. Researchers found that intermediates with chlorine at the 3 position of the cephem nucleus demonstrated excellent antibacterial activity. Among various derivatives differing at the 7 position, cefaclor was selected for further development due to its potent antimicrobial activity and high bioavailability following oral administration .
Pharmacological Profile
Mechanism of Action
Cefaclor monohydrate functions through the characteristic mechanism of beta-lactam antibiotics. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting the final transpeptidation step in peptidoglycan synthesis. This mechanism results in the formation of defective cell walls in susceptible bacteria, leading to osmotic instability and eventual cell lysis .
Antimicrobial Spectrum
Research has established that cefaclor monohydrate possesses remarkable efficacy against a diverse range of clinically significant pathogens:
Pathogen Category | Specific Organisms |
---|---|
Gram-positive bacteria | Alpha and beta hemolytic Streptococci, Staphylococci (coagulase-positive, coagulase-negative, and penicillinase-producing strains), Streptococcus pneumoniae, Streptococcus pyogenes |
Gram-negative bacteria | Haemophilus influenzae (including ampicillin-resistant strains), Branhamella catarrhalis, Escherichia coli, Proteus mirabilis, Klebsiella species |
Clinical studies have confirmed that cefaclor is particularly effective in eradicating Streptococci from the nasopharynx, contributing to its efficacy in upper respiratory tract infections .
Pharmacokinetics
The pharmacokinetic properties of cefaclor monohydrate have been extensively studied:
After oral administration on an empty stomach, mean serum levels of 7, 13, and 23 μg/mL are achieved within 30-60 minutes following doses of 0.25 g, 0.5 g, and 1 g, respectively. A significant portion of the drug is eliminated from the body within the first 2 hours post-administration. In subjects without antimicrobial disease, the serum half-life ranges between 0.6 and 0.9 hours, while in patients with impaired renal function, the plasma half-life extends to 2.3-2.8 hours .
Therapeutic Applications
Clinical Indications
Cefaclor monohydrate is indicated for the treatment of various bacterial infections based on extensive clinical research:
-
Respiratory tract infections: Including pneumonia and bronchitis caused by Streptococcus pneumoniae, Haemophilus influenzae, and Streptococcus pyogenes
-
Otitis media: Middle ear infections caused by Streptococcus pneumoniae, Haemophilus influenzae, Staphylococci, and Streptococcus pyogenes
-
Pharyngitis and Tonsillitis: Infections caused by Streptococcus pyogenes
-
Urinary tract infections: Including pyelonephritis and cystitis, caused by Escherichia coli, Proteus mirabilis, Klebsiella species, and coagulase-negative Staphylococci
-
Skin and skin structure infections: Caused by Staphylococcus aureus and Streptococcus pyogenes
Dosage and Administration
Clinical protocols for cefaclor monohydrate administration have been established based on extensive research:
Adult Dosage (Capsules):
-
Standard regimen: 250 mg every 8 hours
-
For severe infections or less susceptible organisms: Dosage may be doubled
-
Maximum daily dosage: 4 g
-
For β-hemolytic Streptococcal infections: Minimum 10-day treatment duration
Pediatric Dosage (Suspension & Drops):
-
Standard pediatric dosage (children >1 month): 20 mg/kg/day divided into three doses administered every 8 hours
-
For serious infections (e.g., otitis media) or less susceptible organisms: 40 mg/kg/day recommended
-
For β-hemolytic Streptococcal infections: Minimum 10-day treatment duration
Pharmaceutical Formulations
Cefaclor monohydrate is available in various pharmaceutical formulations to accommodate different patient populations and clinical scenarios:
Formulation | Strength | Composition |
---|---|---|
Capsules | 250 mg | Contains cefaclor monohydrate 267.5 mg (equivalent to cefaclor 250 mg) |
Capsules | 500 mg | Contains cefaclor monohydrate 535 mg (equivalent to cefaclor 500 mg) |
Oral Suspension | 125 mg/5 mL | Contains cefaclor monohydrate 27.8 mg/mL (equivalent to cefaclor 25 mg/mL) |
Oral Suspension | 250 mg/5 mL | Contains cefaclor monohydrate 55.6 mg/mL (equivalent to cefaclor 50 mg/mL) |
Modified Release Tablets | 375 mg | Extended-release formulation for once-daily dosing |
Commercial products include branded and generic preparations from various manufacturers, with Ranbaxy-Cefaclor representing one well-documented example in the literature .
Parameter | Classification/Description |
---|---|
Symbol (GHS) | GHS08 |
Signal Word | Danger |
Hazard Statements | H317-H334 (May cause allergic skin reaction; May cause allergy or asthma symptoms or breathing difficulties if inhaled) |
Precautionary Statements | P261-P280-P284-P304+P340-P333+P313-P342+P311 |
Hazard Codes | Xn (Harmful), Xi (Irritant) |
Risk Statements | 42/43-36 |
Safety Statements | 22-36/37-45 |
WGK Germany | 2 (Water endangering) |
RTECS | XI0363000 |
These classifications highlight the potential for hypersensitivity reactions, which are consistent with the beta-lactam antibiotic class .
Contraindications and Precautions
Clinical research has established important contraindications and precautions for cefaclor monohydrate use:
-
Absolute contraindication in patients with known hypersensitivity to cephalosporin antibiotics
-
Caution in patients with a history of penicillin allergy due to potential cross-reactivity
-
Monitoring required in patients with impaired renal function due to altered pharmacokinetics
-
Careful consideration needed in patients with a history of gastrointestinal disease, particularly colitis
Analytical Methods
Chromatographic Techniques
Several analytical methods have been developed and validated for cefaclor monohydrate analysis:
Traditional approaches include High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). Recent research has focused on developing and validating Ultra-Performance Liquid Chromatography (UPLC) methods, which offer advantages in terms of resolution, sensitivity, and analysis time .
A novel UPLC method has been developed with the following validated parameters:
-
Linearity range: 5-55 μg/mL
-
Precision: Relative standard deviation (RSD) values <2%
-
Accuracy: Recovery with RSD values <2%
-
Optimized conditions: C18 column (2.1 × 50 mm, 1.8 μm), mobile phase consisting of methanol:water:0.1 M acetate buffer (40:50:10, v/v/v)
Spectroscopic Methods
Complementary spectroscopic techniques have been employed for cefaclor monohydrate characterization:
-
Ultraviolet (UV) spectroscopy
-
Infrared (IR) spectroscopy
-
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy
These methods provide valuable structural information and are often used in conjunction with chromatographic techniques for comprehensive analysis .
Recent Developments and Research
Novel Formulation Approaches
Recent research has explored innovative formulation strategies to enhance the therapeutic profile of cefaclor monohydrate:
A significant advancement involves the development of microemulsion formulations for topical application. These formulations have been characterized by several parameters:
Parameter | Results |
---|---|
Droplet Size | 170.6-174.4 nm |
Polydispersity Index | 0.150-0.154 |
Release Kinetics | Conformity with zero-order kinetics |
Stability | Physically and chemically stable for six months at 25°C/60% RH |
Drug Content | 99.54-100.01% maintained during stability testing |
Compared to conventional formulations, these microemulsions demonstrated prolonged release times, suggesting potential benefits for sustained drug delivery .
Dissolution and Release Studies
Research on the dissolution and release characteristics of cefaclor monohydrate from various formulations has provided valuable insights:
Studies comparing pure cefaclor monohydrate with microemulsion formulations have demonstrated significant differences in release profiles. The microemulsion formulations exhibited extended release characteristics, which could potentially improve therapeutic outcomes by maintaining drug concentrations within the therapeutic window for longer periods .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume